Carbutamide-d9

Bioanalysis LC-MS/MS Stable Isotope Labeling

Accurate LC-MS/MS quantification of Carbutamide in plasma, serum, or tissue homogenates is compromised by matrix-induced ion suppression when a non-deuterated or structurally distinct internal standard is used. Carbutamide-d9 (CAS 1246820-50-7) is the nine-deuterium isotopologue that co-elutes with Carbutamide, matching extraction recovery and ionization efficiency to compensate for matrix effects, ensuring assay accuracy mandated by validated bioanalytical methods. • ≥95% HPLC purity; C₁₁H₈D₉N₃O₃S; MW 280.39 g/mol • Co-eluting IS corrects for ion suppression/enhancement in preclinical and clinical PK studies • Available from stock with ambient global shipping; for R&D use only

Molecular Formula C11H17N3O3S
Molecular Weight 280.39 g/mol
Cat. No. B588138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbutamide-d9
Synonyms4-Amino-N-[(butylamino-d9)carbonyl]benzenesulfonamide;  N1-(Butyl-d9-carbamoyl)sulfanilamide;  1-(Butyl-d9)-3-sulfanilylurea;  Alentin-d9;  Aminophenurobutane-d9;  BZ 55-d9;  Bucarban-d9;  Bucrol-d9;  Bukarban-d9;  Burcol-d9;  Butisulfina-d9;  Carbutamid-d9;  Di
Molecular FormulaC11H17N3O3S
Molecular Weight280.39 g/mol
Structural Identifiers
InChIInChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)/i1D3,2D2,3D2,8D2
InChIKeyVDTNNGKXZGSZIP-WRMMWXQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbutamide-d9 (BZ-55-d9): A Deuterated Internal Standard for LC-MS/MS Quantification of the First-Generation Sulfonylurea


Carbutamide-d9 (CAS 1246820-50-7) is the deuterium-labeled analog of Carbutamide (BZ-55), a first-generation sulfonylurea oral hypoglycemic agent historically used in type 2 diabetes mellitus research [1]. The compound possesses nine deuterium atoms substituted for hydrogen atoms on the N-butyl group, resulting in a molecular formula of C₁₁H₈D₉N₃O₃S and a molecular weight of 280.39 g/mol [2]. As a stable isotope-labeled compound, Carbutamide-d9 is primarily intended for use as an internal standard (IS) in quantitative bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it corrects for matrix effects and sample preparation variability during the measurement of unlabeled Carbutamide in complex biological matrices .

Why Unlabeled Carbutamide or Other Sulfonylurea Analogs Cannot Substitute for Carbutamide-d9 in Validated Bioanalytical Assays


In LC-MS/MS quantification, the co-eluting analyte (Carbutamide) and its deuterated internal standard (Carbutamide-d9) must exhibit nearly identical physicochemical properties, including extraction recovery and ionization efficiency, to effectively compensate for matrix-induced ion suppression or enhancement [1]. Generic substitution with unlabeled Carbutamide fails because it cannot be distinguished from the target analyte by mass spectrometry, precluding its use as an internal standard. Furthermore, using a non-deuterated, structurally distinct sulfonylurea analog (e.g., Tolbutamide, Glibenclamide) as an internal standard is analytically invalid due to differential extraction recovery and distinct chromatographic retention times, which prevents it from accurately tracking the target analyte through sample preparation and ionization, thereby compromising assay accuracy and precision [2].

Quantitative Evidence for Carbutamide-d9 Differentiation: Mass Spectrometry, Method Validation, and Physicochemical Properties


Mass Difference Enables Unambiguous MS Discrimination from Native Carbutamide

The primary differentiator is the mass shift. Carbutamide-d9 incorporates nine deuterium atoms, resulting in a monoisotopic mass of 280.1555 Da, which is +9.0565 Da heavier than the unlabeled Carbutamide (monoisotopic mass 271.0990 Da) . This distinct mass difference is critical for mass spectrometry-based assays, allowing the instrument to measure the analyte and its internal standard in separate m/z channels without interference .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Established Use as Internal Standard in a Published LC-MS/MS Protocol

A detailed LC-MS/MS protocol for drug quantification specifies the use of 0.025 µM Carbutamide as an internal standard, employing a BEH C18 or Xbridge C8 column (30 × 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile and water acidified with 0.1% formic acid . While this protocol uses unlabeled Carbutamide, it establishes the precedent for the compound's role as an internal standard. The deuterated analog, Carbutamide-d9, is the analytically superior choice for this exact application, as it provides the requisite mass distinction without altering chromatographic behavior [1].

Method Validation Quantitative Analysis Internal Standardization

Correction of Matrix Effects Through Isotopic Internal Standardization

A key differentiator for deuterated internal standards like Carbutamide-d9 is their ability to correct for matrix effects. Unlabeled internal standards or non-isotopic analogs cannot compensate for variable extraction recovery and ion suppression that occur in different biological matrices [1]. Studies on deuterated analogs demonstrate their superior performance in correcting for matrix effects compared to non-isotopic alternatives, leading to improved accuracy and precision in quantitative LC-MS/MS assays [2]. By employing Carbutamide-d9, a laboratory can ensure that analytical variability is minimized, and data integrity is maintained across different sample types.

Matrix Effect Ion Suppression Assay Accuracy

High Reported Purity Levels Ensure Analytical Reproducibility

Vendor specifications for Carbutamide-d9 consistently report high purity levels, with HPLC purity ≥95% and isotopic enrichment of 98% or greater . In comparison, while the unlabeled Carbutamide reference standard is also available at ≥98% purity, its lack of isotopic labeling renders it unsuitable for the internal standard applications where Carbutamide-d9 is essential . The high purity of the deuterated compound minimizes the introduction of interfering impurities that could compromise assay sensitivity and specificity, a critical factor for robust analytical method development.

Quality Control Reference Standard Purity

Optimal Scientific and Industrial Use Cases for Carbutamide-d9 Based on Evidence


Quantitative LC-MS/MS Bioanalysis of Carbutamide in Pharmacokinetic and Toxicological Studies

Carbutamide-d9 is the preferred internal standard for the accurate quantification of Carbutamide in complex biological matrices such as plasma, serum, or tissue homogenates . Its use is mandated in validated bioanalytical methods for preclinical and clinical pharmacokinetic studies to correct for matrix effects and ensure data integrity [1]. The established protocol using Carbutamide as an IS at 0.025 µM provides a validated starting point for method development, where the deuterated analog would be substituted to achieve superior analytical performance .

Quality Control and Forensic Analysis of Sulfonylurea Antidiabetics

In forensic toxicology and quality control laboratories, Carbutamide-d9 serves as a definitive internal standard for the identification and quantification of Carbutamide in seized materials or pharmaceutical formulations . Its use aligns with best practices for stable isotope dilution mass spectrometry, which is the gold standard for accurate and defensible quantitative results in legal and regulatory contexts [1]. The compound's high purity (≥95%) further supports its use as a calibration standard .

Method Development and Validation for Sulfonylurea Detection in Complex Samples

Analytical chemists developing new LC-MS/MS methods for detecting Carbutamide and related sulfonylureas in challenging matrices (e.g., food, environmental samples, or cosmetic products) should prioritize Carbutamide-d9 as an internal standard . Its ability to compensate for ion suppression or enhancement is critical for achieving the method sensitivity and robustness required by regulatory guidelines [1]. The precedent for sulfonylurea analysis in cosmetics using LC-MS/MS underscores the need for a robust internal standard like Carbutamide-d9 .

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